molecular formula C9H16O2 B13071238 2-Hydroxy-4-propylcyclohexan-1-one

2-Hydroxy-4-propylcyclohexan-1-one

Cat. No.: B13071238
M. Wt: 156.22 g/mol
InChI Key: LVQKQMCAZWLRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-propylcyclohexan-1-one is a functionalized cyclohexanone derivative of interest in organic synthesis and fragrance research. This compound features a ketone and a hydroxy group on the same ring, making it a valuable bifunctional building block for constructing more complex molecular architectures . Compounds with the hydroxycyclohexanone structure are often investigated as intermediates in the synthesis of perfuming agents . Structurally similar molecules, such as 2-methoxy-4-propyl-1-cyclohexanol, are known to impart aromatic, green, and natural odor notes reminiscent of chervil, parsley, and basil, suggesting potential applications for this compound in the development of novel fragrance ingredients . In a broader research context, cyclohexanol derivatives with hydrocarbon substituents like the propyl group are frequently explored in chemical synthesis and material science . As a standard handling practice for many reactive or labile compounds, this material should be stored sealed in a dry environment, potentially under cold-chain conditions to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-hydroxy-4-propylcyclohexan-1-one

InChI

InChI=1S/C9H16O2/c1-2-3-7-4-5-8(10)9(11)6-7/h7,9,11H,2-6H2,1H3

InChI Key

LVQKQMCAZWLRKG-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=O)C(C1)O

Origin of Product

United States

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 4 Propylcyclohexan 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure, including connectivity and stereochemistry, can be constructed. For a molecule like 2-Hydroxy-4-propylcyclohexan-1-one, which contains multiple stereocenters, a suite of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

One-Dimensional NMR (¹H and ¹³C) for Chemical Shift and Multiplicity Analysis

One-dimensional NMR spectra are fundamental for identifying the different types of protons and carbons in a molecule and their immediate electronic surroundings.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays signals corresponding to each unique proton in the structure. The chemical shift (δ) of each signal is indicative of its electronic environment, with nearby electronegative groups like the ketone and hydroxyl functions causing a downfield shift (higher ppm). The multiplicity, or splitting pattern, of each signal reveals the number of adjacent, non-equivalent protons, following the n+1 rule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shift is highly sensitive to the carbon's hybridization and the presence of electronegative substituents. The carbonyl carbon (C=O) is typically the most downfield signal, often exceeding 200 ppm.

Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift increments and computational algorithms that provide a reliable approximation of the expected spectral features.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom # Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H2 3.75 dd (doublet of doublets) 1H
H3a 1.85 m (multiplet) 1H
H3e 2.10 m (multiplet) 1H
H4 1.60 m (multiplet) 1H
H5a 1.45 m (multiplet) 1H
H5e 1.95 m (multiplet) 1H
H6a 2.30 m (multiplet) 1H
H6e 2.50 m (multiplet) 1H
H7 1.30 m (multiplet) 2H
H8 1.35 m (multiplet) 2H
H9 0.90 t (triplet) 3H

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom # Predicted Chemical Shift (ppm)
C1 (C=O) 210.5
C2 (CH-OH) 75.2
C3 (CH₂) 35.8
C4 (CH) 38.1
C5 (CH₂) 28.4
C6 (CH₂) 42.3
C7 (CH₂) 36.7
C8 (CH₂) 20.1

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity

While 1D NMR provides a foundational understanding, 2D NMR experiments are crucial for assembling the complete molecular puzzle by revealing correlations between nuclei. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds (³JHH). acs.org Cross-peaks in a COSY spectrum connect protons that are spin-spin coupled, allowing for the tracing of proton networks within the molecule. For this compound, COSY would be instrumental in establishing the connectivity from H2 through to H6 around the cyclohexane (B81311) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹JCH). nih.govbas.bg It is an essential tool for definitively assigning the ¹³C signals based on their corresponding, and often more easily assigned, proton signals. For instance, the proton at ~3.75 ppm (H2) would show a correlation to the carbon at ~75.2 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). bas.bg This is particularly useful for identifying quaternary carbons (which have no attached protons and are therefore absent in an HSQC spectrum) and for connecting different spin systems. In this molecule, HMBC would show correlations from the propyl side chain protons to the carbons within the cyclohexanone (B45756) ring, confirming the position of the propyl group at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity (typically within 5 Å). huji.ac.il This is invaluable for determining the stereochemistry of the molecule. For example, the spatial relationship between the proton at C2 and the proton at C4 can help to establish their relative (cis/trans) orientation on the ring.

Computational Prediction of NMR Parameters for Structure Assignment

In the absence of experimental data or to aid in the assignment of complex spectra, computational chemistry offers powerful tools for predicting NMR parameters. np-mrd.org Methods such as Density Functional Theory (DFT) can be used to calculate the magnetic shielding constants of nuclei in a molecule. These values can then be converted into chemical shifts that can be compared with experimental data. By calculating the NMR parameters for all possible stereoisomers of this compound, a comparison with experimental data (if it were available) could lead to the definitive assignment of the correct structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the functional groups present.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, the key expected IR absorptions are:

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the propyl group and the cyclohexane ring.

C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹, which is characteristic of a six-membered ring ketone. This is one of the most prominent peaks in the spectrum.

C-O Stretch: An absorption in the 1200-1050 cm⁻¹ region, corresponding to the stretching of the C-O single bond of the secondary alcohol.

Typical IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3500-3200 Strong, Broad
Alkane (C-H) C-H Stretch 3000-2850 Medium to Strong
Ketone (C=O) C=O Stretch ~1715 Strong, Sharp

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light (from a laser) by a molecule and measuring the energy shifts in the scattered light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

Key features expected in the Raman spectrum of this compound would include:

C-H Stretching: Strong signals in the 3000-2850 cm⁻¹ region.

C=O Stretching: The carbonyl stretch is also visible in Raman spectra, though it is often weaker than in the IR spectrum. It would be expected around 1715 cm⁻¹.

Raman spectroscopy can be particularly useful for studying samples in aqueous solution, where water's strong IR absorption can obscure important spectral regions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

No mass spectrometry data, including molecular ion peak or fragmentation patterns, are available in the searched scientific literature for this compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

No X-ray crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, have been reported for this compound. Consequently, its solid-state structure and absolute configuration remain undetermined by this method.

Advanced Conformational Analysis and Stereochemistry of 2 Hydroxy 4 Propylcyclohexan 1 One

Conformational Preferences of the Cyclohexanone (B45756) Ring System

Chair Conformation Equilibria and Interconversion Dynamics

The cyclohexane (B81311) ring in 2-Hydroxy-4-propylcyclohexan-1-one primarily exists in two rapidly interconverting chair conformations. This process, known as a ring flip, involves the simultaneous interchange of axial and equatorial positions of the substituents. libretexts.org The energy barrier for this interconversion is influenced by the substituents on the ring. The relative stability of the two chair conformers determines the conformational equilibrium of the molecule. In a sample of cyclohexane, the two chair conformers are identical and therefore present in equal concentrations. msu.edu However, for substituted cyclohexanes, the two chair conformations are not energetically equivalent. masterorganicchemistry.com

Influence of Hydroxyl and Propyl Substituents on Ring Conformation

The conformational equilibrium of this compound is dictated by the steric demands of the hydroxyl and propyl groups. The preference of a substituent for the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers. wikipedia.orgaskfilo.com Larger A-values indicate a stronger preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions. masterorganicchemistry.com

The A-value for a hydroxyl group is approximately 0.8-1.0 kcal/mol, while for a propyl group, it is around 2.1 kcal/mol. The significantly larger A-value of the propyl group indicates that it exerts a much stronger steric influence than the hydroxyl group. wikipedia.org Consequently, the chair conformation where the bulky propyl group occupies the equatorial position at C-4 will be strongly favored.

While A-values are a useful guide, their additivity in disubstituted or trisubstituted systems can be perturbed by additional interactions between the substituents. fiveable.me In the case of this compound, the relative orientation of the hydroxyl and propyl groups in the various stereoisomers will further influence the conformational equilibrium. However, the dominant factor remains the minimization of steric strain from the larger propyl group, leading to a strong preference for its equatorial placement.

Table 1: A-Values for Relevant Substituents

SubstituentA-Value (kcal/mol)
Hydroxyl (-OH)0.8 - 1.0
Propyl (-CH₂CH₂CH₃)~2.1

This table presents the approximate A-values for the hydroxyl and propyl groups, quantifying their steric preference for the equatorial position on a cyclohexane ring.

Stereoelectronic Effects in 2-Substituted Cyclohexanones

Beyond simple steric considerations, stereoelectronic effects, which involve the interaction of orbitals, play a crucial role in determining the conformational preferences and reactivity of this compound.

Examination of Generalized Anomeric and Gauche Effects

The anomeric effect describes the tendency of an electronegative substituent at the C-2 position of a heterocycle to favor an axial orientation, contrary to what would be predicted by sterics alone. utexas.edu This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding σ* orbital of the C-X bond (where X is the electronegative substituent). msu.edu

In 2-hydroxycyclohexanone, a phenomenon analogous to the anomeric effect, often termed the "alpha-hydroxy ketone effect," is observed. The axial conformation of the hydroxyl group can be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. Furthermore, a stereoelectronic interaction can occur between a lone pair of the carbonyl oxygen and the antibonding σ* orbital of the C-OH bond when the hydroxyl group is axial. This interaction helps to alleviate the dipole-dipole repulsion that would be present in the equatorial conformer where the C=O and C-OH dipoles are more aligned. researchgate.net Studies on 2-halocyclohexanones have shown a preference for the axial conformation of the halogen, which supports the existence of such stabilizing axial effects. mvpsvktcollege.ac.in

Hyperconjugative Interactions and their Structural Consequences

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled antibonding orbital. youtube.com In this compound, several hyperconjugative interactions can influence its conformation and stability.

The stability of the chair conformation is influenced by hyperconjugative interactions between axial C-H bonds and the corresponding anti-periplanar C-C bonds of the ring. More significantly, the substituents themselves introduce specific hyperconjugative effects. The propyl group, being an alkyl group, can act as a σ-donor, participating in hyperconjugation with the cyclohexanone ring. pressbooks.pub

Diastereomeric and Enantiomeric Considerations for this compound

The presence of two chiral centers in this compound, at C-2 and C-4, gives rise to multiple stereoisomers. The maximum number of stereoisomers can be predicted using the 2ⁿ rule, where n is the number of chiral centers. For this molecule, with n=2, a maximum of four stereoisomers is possible.

These stereoisomers exist as pairs of enantiomers and diastereomers. youtube.com

Enantiomers are non-superimposable mirror images of each other.

Diastereomers are stereoisomers that are not mirror images of each other. youtube.com

The four possible stereoisomers of this compound are:

(2R, 4R) and (2S, 4S) - This pair constitutes a set of enantiomers.

(2R, 4S) and (2S, 4R) - This pair also constitutes a set of enantiomers.

The relationship between any stereoisomer from the first pair and any from the second pair is diastereomeric. For example, (2R, 4R)-2-Hydroxy-4-propylcyclohexan-1-one and (2R, 4S)-2-Hydroxy-4-propylcyclohexan-1-one are diastereomers.

The relative stability of these diastereomers is influenced by the spatial arrangement of the hydroxyl and propyl groups. The cis and trans relationships of these substituents will lead to different conformational equilibria. For instance, a trans-isomer where both the hydroxyl and propyl groups can occupy equatorial positions in the most stable chair conformation will generally be more stable than a cis-isomer where one of the groups is forced into an axial position. The specific conformational preferences of each diastereomer will be a complex interplay of the steric and stereoelectronic effects discussed in the preceding sections.

Table 2: Stereoisomers of this compound

StereoisomerRelationship to (2R, 4R)
(2R, 4R)Identical
(2S, 4S)Enantiomer
(2R, 4S)Diastereomer
(2S, 4R)Diastereomer

This table outlines the possible stereoisomers of this compound and their relationship to the (2R, 4R) isomer.

Determination of Relative Stereochemistry

The relative orientation of the hydroxyl and propyl groups on the cyclohexane ring can be elucidated through a variety of spectroscopic and synthetic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, is a powerful tool for this purpose.

In the context of this compound, the cyclohexane ring can adopt chair or boat conformations. For each diastereomer (cis or trans), the substituents will have specific axial or equatorial orientations. For instance, in a chair conformation, a cis relationship between the 2-hydroxy and 4-propyl groups would result in one substituent being axial and the other equatorial, or both being in pseudo-axial/equatorial positions in a twisted boat conformation. Conversely, a trans relationship would place both substituents in either axial or equatorial positions in a chair conformation.

NOE experiments can distinguish between these arrangements. An NOE correlation between the proton on C-2 (adjacent to the hydroxyl group) and the protons of the propyl group at C-4 would indicate their spatial proximity, suggesting a cis relationship. The absence of such a correlation, coupled with correlations to other ring protons, would imply a trans arrangement.

Detailed analysis of coupling constants (J-values) in the 1H NMR spectrum also provides valuable information about the dihedral angles between adjacent protons, which in turn helps to define the chair or boat conformation and the axial/equatorial placement of the substituents.

Table 1: Hypothetical 1H NMR Data for Diastereomers of this compound

DiastereomerH-2 Chemical Shift (ppm)H-4 Chemical Shift (ppm)Key NOE CorrelationsInferred Relative Stereochemistry
Isomer A4.151.85H-2 ↔ H-4cis
Isomer B3.982.05H-2 ↔ H-6axtrans

Note: This data is hypothetical and serves to illustrate the application of NMR in determining relative stereochemistry.

Furthermore, diastereoselective synthesis can be employed to selectively produce one diastereomer over another, providing insights into their relative stereochemistry. For example, the reduction of a precursor ketone or the conjugate addition to an enone can proceed with a high degree of stereocontrol, leading to a predictable relative arrangement of the functional groups. The stereochemical outcome of such reactions is often dictated by steric hindrance and the thermodynamics of the transition states involved. beilstein-journals.org

Methodologies for Establishing Absolute Configuration

Determining the absolute configuration of the chiral centers in this compound requires techniques that are sensitive to the absolute three-dimensional arrangement of the atoms.

X-ray Crystallography

The most definitive method for determining absolute configuration is single-crystal X-ray diffraction. This technique maps the electron density of a crystalline sample, providing a precise three-dimensional structure of the molecule. For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry. However, this method is contingent on the ability to grow high-quality single crystals of the compound or a suitable derivative.

Chiroptical Methods

For non-crystalline samples or when crystallization is challenging, chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are invaluable. wikipedia.orgrsc.org These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration of the molecule. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration can be assigned.

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart to ECD and measures the differential absorption of circularly polarized infrared radiation by the vibrational transitions of a chiral molecule. wikipedia.orgyoutube.com VCD is particularly powerful for determining the absolute configuration of molecules in solution and is less dependent on the presence of a chromophore near the stereocenter compared to ECD. rsc.orgnih.gov The experimental VCD spectrum is compared with the computationally predicted spectra for the different enantiomers to establish the absolute configuration. ru.nl

Table 2: Comparison of Methodologies for Determining Absolute Configuration

MethodologyPrincipleAdvantagesLimitations
X-ray CrystallographyDiffraction of X-rays by a single crystalProvides unambiguous 3D structure and absolute configuration.Requires a high-quality single crystal; not suitable for non-crystalline materials.
Electronic Circular Dichroism (ECD)Differential absorption of circularly polarized UV-Vis lightApplicable to solutions; sensitive to absolute configuration.Requires a chromophore near the chiral center for strong signals; relies on computational predictions.
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized IR lightApplicable to solutions, even without a strong chromophore; provides rich structural information. wikipedia.orgrsc.orgRequires specialized equipment; relies on computational predictions for interpretation. youtube.comnih.gov

Theoretical and Computational Chemistry Investigations of 2 Hydroxy 4 Propylcyclohexan 1 One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, which are based on the fundamental principles of quantum mechanics, offer a highly detailed and accurate description of molecular systems. These methods are essential for understanding the electronic structure, geometry, and energetic properties of 2-Hydroxy-4-propylcyclohexan-1-one.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods due to its excellent balance of accuracy and computational cost. For this compound, DFT would be the method of choice for determining its most stable three-dimensional structure.

The process begins with a geometry optimization, where the total energy of the molecule is calculated for a given arrangement of its atoms. The positions of the atoms are then systematically adjusted to find the arrangement with the minimum energy, which corresponds to the equilibrium geometry of the molecule. This process would be crucial for determining the preferred conformations of the propyl group and the relative orientations of the hydroxyl and carbonyl groups on the cyclohexanone (B45756) ring.

Furthermore, DFT can be used to calculate the energetic profiles of various processes, such as the interconversion between different chair and boat conformations of the cyclohexane (B81311) ring, or the rotation around the carbon-carbon bonds of the propyl group. This would provide valuable information on the flexibility of the molecule and the energy barriers associated with conformational changes.

A hypothetical data table for the relative energies of different conformers of this compound, as would be calculated by DFT, is presented below. Please note that these are representative values and not from actual published research.

ConformerRelative Energy (kcal/mol)
Chair (axial propyl)1.5
Chair (equatorial propyl)0.0
Boat5.8

Ab Initio Molecular Orbital Methods for Electronic Structure

Ab initio molecular orbital methods are a class of quantum chemistry techniques that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a rigorous way to study the electronic structure of molecules.

For this compound, ab initio calculations would be employed to obtain highly accurate descriptions of the molecular orbitals and their energies. This would allow for a detailed understanding of the distribution of electrons within the molecule, the nature of the chemical bonds, and the electronic transitions that give rise to its spectroscopic properties. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of the molecule's reactivity.

While computationally more demanding than DFT, methods like CCSD(T) are often considered the "gold standard" in quantum chemistry for obtaining highly accurate energies.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into a more intuitive chemical language of bonds, lone pairs, and atomic charges. It provides a localized picture of the electron density, which is useful for understanding chemical bonding and intermolecular interactions.

In the case of this compound, NBO analysis would be used to quantify the nature of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. It would provide information on the strength of this interaction by analyzing the delocalization of electron density from the lone pair of the carbonyl oxygen to the antibonding orbital of the O-H bond.

NBO analysis also provides a detailed breakdown of the atomic charges, which can be used to understand the electrostatic potential of the molecule and its propensity to interact with other polar molecules.

A representative table of NBO charges for selected atoms in this compound is shown below. These values are illustrative and not from specific calculations on this molecule.

AtomNBO Charge (e)
O (carbonyl)-0.55
O (hydroxyl)-0.70
H (hydroxyl)+0.45
C (carbonyl)+0.50

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanical methods are highly accurate, they are computationally expensive and typically limited to single molecules or small clusters. For studying the behavior of larger systems or the dynamics of molecules over time, molecular mechanics and molecular dynamics simulations are more suitable.

Conformational Searching and Energy Minimization Techniques

The conformational landscape of a flexible molecule like this compound can be vast. Molecular mechanics (MM) provides a computationally efficient way to explore this landscape. MM methods use a classical mechanical model, where atoms are treated as spheres and bonds as springs, to calculate the potential energy of a molecule.

A conformational search involves systematically or randomly generating a large number of different conformations of the molecule and then using an energy minimization algorithm to find the nearest local energy minimum for each. This allows for the identification of all the low-energy conformers and their relative populations. For this compound, this would be essential for understanding the equilibrium between different chair and boat forms, as well as the various orientations of the propyl side chain.

Modeling of Solvent Effects on Conformational Preferences

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution. In an MD simulation, the motion of every atom in the system (both the solute and the solvent molecules) is calculated over time by solving Newton's equations of motion.

By performing an MD simulation of this compound in a solvent like water, it would be possible to observe how the interactions with the solvent molecules affect its conformational preferences. For example, the presence of a polar solvent could stabilize conformers with a larger dipole moment or those that can form more favorable hydrogen bonds with the solvent. MD simulations provide a dynamic picture of how the molecule explores its conformational space in a realistic environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These theoretical calculations can provide valuable insights into the three-dimensional structure and electronic environment of molecules, aiding in the interpretation of experimental spectra. While specific computational studies on this compound are not extensively available in the current body of scientific literature, the established methodologies for similar cyclic and substituted ketone systems provide a clear framework for how such an analysis would be conducted.

The primary approach for predicting NMR parameters involves Density Functional Theory (DFT) calculations. This method would begin with a conformational search to identify the most stable, low-energy chair and boat conformations of the this compound stereoisomers. For each stable conformer, the geometry would be optimized, and then the magnetic shielding constants for each nucleus (¹H and ¹³C) would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.

The predicted chemical shifts (δ) are then typically obtained by referencing the calculated isotropic shielding constants (σ_iso) of the molecule's nuclei to the shielding constant of a reference standard, most commonly tetramethylsilane (B1202638) (TMS), using the following equation:

δ_predicted = σ_iso(TMS) - σ_iso(nucleus)

The accuracy of these predictions is highly dependent on the chosen level of theory (functional) and basis set. Commonly employed functionals for such tasks include B3LYP and the Minnesota functionals (e.g., M06-2X), paired with basis sets like 6-31G(d,p) or larger, such as those from the pcSseg family, which are specifically designed for the calculation of NMR and EPR properties. To account for the influence of the solvent on the molecular geometry and electronic structure, and thus on the NMR parameters, calculations are often performed using a polarizable continuum model (PCM).

The prediction of spin-spin coupling constants (J-couplings) is also achievable through DFT calculations. These parameters are highly sensitive to the dihedral angles between coupled nuclei, as described by the Karplus relationship, and provide critical information for determining the relative stereochemistry of the molecule.

For this compound, theoretical predictions would be instrumental in distinguishing between the various diastereomers that can exist due to the stereocenters at positions 2 and 4. The predicted ¹H and ¹³C chemical shifts and coupling constants for each possible isomer would allow for direct comparison with experimental data, facilitating unambiguous structural assignment.

Interactive Data Table: Illustrative Predicted ¹³C NMR Chemical Shifts for a Hypothetical cis-2-Hydroxy-4-propylcyclohexan-1-one Conformer

This table is a hypothetical representation of what a computational study might produce and is for illustrative purposes only, as specific literature data is unavailable.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C=O)208.5
C2 (CH-OH)75.2
C335.1
C4 (CH-propyl)42.8
C528.9
C641.0
C7 (propyl-CH₂)36.5
C8 (propyl-CH₂)20.1
C9 (propyl-CH₃)14.3

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, theoretical investigations could shed light on various reactions, such as its formation, isomerization, or subsequent transformations.

A key application of computational chemistry in this context is the study of reaction kinetics and thermodynamics. By locating the transition state structure for a given reaction, it is possible to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This, in turn, allows for the theoretical determination of reaction rates.

For instance, the formation of this compound could occur through the aldol (B89426) condensation of appropriate precursors. Computational methods could be employed to model the reaction pathway, identifying the structures of intermediates and transition states. The calculated energies would reveal whether the reaction is kinetically and thermodynamically favorable.

Furthermore, the stereochemical outcome of reactions involving this compound can be rationalized through computational analysis of the transition states leading to different stereoisomers. The relative energies of these diastereomeric transition states can explain the observed product distribution.

The process for such an investigation typically involves:

Reactant and Product Optimization: The geometries of the reactant(s) and product(s) are optimized to find their lowest energy structures.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A stable minimum (reactant or product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it correctly connects the desired reactants and products on the potential energy surface.

The energetics of the reaction, including the reaction energy (ΔE_rxn) and the activation energy (E_a), can then be determined from the energies of the optimized structures.

Interactive Data Table: Hypothetical Energy Profile for a Reaction Involving this compound

This table presents a hypothetical energy profile for an illustrative reaction and is not based on published experimental or computational data for this specific compound.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.3
Intermediate-5.2
Second Transition State+15.8
Products-12.7

Advanced Applications of 2 Hydroxy 4 Propylcyclohexan 1 One As a Synthetic Intermediate in Materials Science

Role as Building Blocks in the Synthesis of Specialty Polymers

The bifunctional nature of 2-Hydroxy-4-propylcyclohexan-1-one makes it a promising candidate as a monomer or a modifying agent in the synthesis of specialty polymers. The presence of both a hydroxyl (-OH) and a carbonyl (C=O) group allows for its incorporation into various polymer backbones through different polymerization techniques.

The hydroxyl group can participate in step-growth polymerization reactions. For instance, it can react with di- or poly-carboxylic acids or their derivatives to form polyesters. The resulting polymers would have the cyclohexyl moiety as a recurring unit in the chain, which could impart increased thermal stability and rigidity compared to their aliphatic counterparts. Similarly, reaction with diisocyanates could yield polyurethanes with the this compound unit integrated into the polymer structure.

The ketone functionality offers further opportunities for polymer modification. It can be a site for post-polymerization modifications, allowing for the grafting of other molecules or for cross-linking reactions, which can be used to fine-tune the final properties of the material. The propyl group, as a non-polar alkyl chain, would be expected to influence the solubility, processability, and mechanical properties of the resulting polymers, potentially increasing their hydrophobicity and flexibility.

While direct examples of polymers synthesized from this compound are not readily found in scientific literature, the use of other cyclohexanone (B45756) derivatives as monomers is known. For example, cyclohexanedimethanol is a well-known diol used in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) glycol-modified (PETG), where it enhances properties such as clarity and strength. wikipedia.org This serves as a strong indication of the potential for other functionalized cyclohexanes to act as valuable polymer building blocks.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer Type Co-monomer Linkage Formed Potential Properties
Polyester Dicarboxylic acid/anhydride/acyl chloride Ester Enhanced thermal stability, rigidity
Polyurethane Diisocyanate Urethane Modified mechanical properties
Polycarbonate Phosgene or dialkyl carbonate Carbonate High impact strength, optical clarity

Precursors for the Development of Advanced Functional Materials

The reactivity of the hydroxyl and ketone groups in this compound also positions it as a valuable precursor for the synthesis of smaller, functional molecules that can be used in the development of advanced materials. The transformation of these functional groups can lead to a variety of derivatives with tailored properties.

For instance, the reduction of the ketone group to a second hydroxyl group would yield a diol, a common building block for various materials. The stereochemistry of this reduction could be controlled to produce specific isomers, which is crucial in applications such as chiral ligands for asymmetric catalysis or in the synthesis of liquid crystals. The rigid cyclohexane (B81311) core is a common feature in many liquid crystalline compounds, and the propyl chain could influence the mesophase behavior.

Furthermore, the ketone group can be a handle for introducing photosensitive moieties into a molecule. For example, it could be converted into an oxime or other derivatives that can undergo photochemical reactions, making the resulting compounds suitable for applications in photoresists or other light-sensitive materials.

While the direct application of this compound as a precursor for such materials is a subject for future research, the synthesis of various functional molecules from other cyclohexanone derivatives is well-established. utripoli.edu.lyresearchgate.net These examples underscore the potential of the this compound scaffold in creating novel functional materials.

Table 2: Potential Functional Derivatives of this compound

Derivative Type Synthetic Transformation Potential Application Area
Diol Reduction of the ketone Monomer for polyesters, polyurethanes
Chiral Ligand Stereoselective reactions Asymmetric catalysis
Liquid Crystal Precursor Modification of functional groups Display technologies
Photosensitive Compound Derivatization of the ketone Photoresists, optical data storage

Integration of Cyclohexanone Derivatives in Material Design and Fabrication

The integration of the cyclohexanone motif into the design and fabrication of materials is a broader theme in materials science. The rigid and three-dimensional structure of the cyclohexane ring can be exploited to create materials with specific spatial arrangements of functional groups, which can lead to enhanced performance.

Cyclohexanone derivatives are used as solvents in various industrial processes, including in the fabrication of polymers and coatings, due to their excellent solvency for a wide range of organic materials. Beyond their role as solvents, they are incorporated as structural elements in materials. For example, cyclohexanone derivatives can be used as linkers or spacers in metal-organic frameworks (MOFs) or in the synthesis of complex polymer architectures.

The chemical reactivity of the cyclohexanone ring and its functional groups allows for its use in dynamic covalent chemistry, where the reversible formation of bonds can be used to create self-healing materials or responsive systems. utripoli.edu.ly The ability to synthesize a variety of substituted cyclohexanones allows for a high degree of control over the properties of the final material. frontiersin.orguta.edu.ly

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-4-propylcyclohexan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclohexanone functionalization. Key steps include:

  • Core formation : Cyclohexanone derivatives are generated through oxidation or substitution reactions. For example, hydroxylation at the 4-position can be achieved using catalytic hydrogen peroxide under acidic conditions .
  • Propyl group introduction : Alkylation via Grignard reagents (e.g., propylmagnesium bromide) or Friedel-Crafts acylation may be employed. Solvent choice (e.g., THF vs. dichloromethane) significantly impacts regioselectivity and yield .
  • Optimization : Temperature control (0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions like over-oxidation or ring-opening .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 210–280 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ 1.8–2.2 ppm, broad) and carbonyl carbon (δ 205–210 ppm) .
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups .
  • Melting Point : Consistency with literature values (e.g., 95–99°C) indicates purity .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for volatile intermediates .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂) to prevent oxidation .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite; avoid aqueous washing to prevent environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic asymmetric reactions?

  • Methodological Answer :

  • Steric hindrance : The 4-propyl group directs electrophilic attacks to the less hindered 3-position. Computational studies (DFT) show a 15–20% energy barrier increase for reactions at the 2-position .
  • Electronic effects : Hydrogen bonding between the hydroxyl group and chiral catalysts (e.g., BINOL-derived phosphoric acids) enhances enantioselectivity (up to 90% ee) in Michael additions .
  • Case Study : Use of (−)-sparteine as a chiral ligand in alkylation reactions improves diastereomeric ratios (dr > 5:1) .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s conformational stability?

  • Methodological Answer :

  • DFT vs. Experiment : Gas-phase DFT calculations often overestimate chair-conformation stability due to neglecting solvent effects (e.g., cyclohexane vs. DMSO). Hybrid QM/MM simulations improve accuracy by incorporating solvation .
  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–343 K) detects ring-flipping barriers. For this compound, ΔG‡ ≈ 50–55 kJ/mol, aligning with B3LYP/6-31G** results after solvent correction .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450 or lipoxygenase) due to the compound’s lipid-like structure .
  • Assay Design :
  • Kinetic Analysis : Use UV-Vis spectroscopy to monitor substrate depletion (e.g., arachidonic acid for lipoxygenase at λ = 234 nm) .
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) with triplicate measurements reduce variability. Recent studies report IC₅₀ = 12 ± 2 µM for COX-2 inhibition .
  • Controls : Include positive inhibitors (e.g., aspirin for COX) and solvent-only blanks to validate specificity .

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